molecular formula C17H19NOS B3928027 N-(2-methylbenzyl)-2-(phenylthio)propanamide

N-(2-methylbenzyl)-2-(phenylthio)propanamide

Cat. No. B3928027
M. Wt: 285.4 g/mol
InChI Key: VPNLESDCYCHZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)-2-(phenylthio)propanamide, also known as NS8593, is a chemical compound that has been extensively studied for its potential therapeutic applications. NS8593 is a small molecule that acts as a modulator of ion channels, specifically the calcium-activated potassium (KCa) channels. The compound has been shown to have a wide range of effects on cellular physiology, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-(2-methylbenzyl)-2-(phenylthio)propanamide acts as a modulator of calcium-activated potassium (KCa) channels, specifically the KCa2 and KCa3 subtypes. The compound increases the activity of these channels, leading to an increase in potassium efflux from the cell. This results in hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. This compound has also been shown to inhibit voltage-gated calcium channels and to modulate other ion channels, such as TRPV1 and TRPM8.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the regulation of intracellular calcium levels, the modulation of ion channels, and the inhibition of cell proliferation. The compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-methylbenzyl)-2-(phenylthio)propanamide has several advantages as a research tool, including its ability to modulate KCa channels and its wide range of biochemical and physiological effects. However, the compound is highly toxic and must be handled with care in the laboratory. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methylbenzyl)-2-(phenylthio)propanamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. This compound has also been studied as a potential therapeutic agent for a variety of conditions, including stroke, traumatic brain injury, and cancer. Additional research is needed to fully understand the compound's therapeutic potential and to identify any potential side effects or limitations. Finally, this compound may have applications as a research tool for the study of ion channels and the regulation of intracellular calcium levels.

Scientific Research Applications

N-(2-methylbenzyl)-2-(phenylthio)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a wide range of effects on cellular physiology, including the modulation of ion channels, the regulation of intracellular calcium levels, and the inhibition of cell proliferation. This compound has been studied in a variety of cell types, including cancer cells, neurons, and cardiac myocytes.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-8-6-7-9-15(13)12-18-17(19)14(2)20-16-10-4-3-5-11-16/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNLESDCYCHZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.